1,2,4,5,6,7-hexamethyl-1H-indene
Description
1,2,4,5,6,7-Hexamethyl-1H-indene (C15H20, molecular weight 200.32 g/mol) is a fully unsaturated polycyclic hydrocarbon featuring six methyl groups attached to the indene core at positions 1, 2, 4, 5, 6, and 5. Its sterically congested structure imparts unique physicochemical properties, including high thermal stability and resistance to oxidation, making it a valuable precursor in polymer chemistry and organic synthesis . The compound is typically synthesized via TiCl4-catalyzed Friedel-Crafts alkylation of indene derivatives with methyl-substituted alkenes, though large-scale production often yields tert-butyl or tert-hexyl side products due to competing electrophilic substitution pathways .
Properties
Molecular Formula |
C15H20 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,2,4,5,6,7-hexamethyl-1H-indene |
InChI |
InChI=1S/C15H20/c1-8-7-14-12(5)10(3)11(4)13(6)15(14)9(8)2/h7,9H,1-6H3 |
InChI Key |
RSQOEYJBUJLEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(C(=C(C(=C12)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,6,7-hexamethyl-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under specific reaction conditions. For instance, the reaction of indene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired hexamethyl derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,6,7-Hexamethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indene derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1,2,4,5,6,7-Hexamethyl-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4,5,6,7-hexamethyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2,3,4,5,6,7-Heptamethyl-1H-indene
- Molecular Formula : C16H22
- Molecular Weight : 214.35 g/mol
- Key Differences: The heptamethyl derivative contains an additional methyl group at position 3, increasing steric bulk and reducing solubility in polar solvents. Its synthesis requires stringent control of methyl group introduction to avoid over-alkylation .
- Applications : Primarily explored in niche organic transformations due to steric constraints.
2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene
- Molecular Formula : C14H24
- Molecular Weight : 192.34 g/mol
- Key Differences : This partially hydrogenated analog (hexahydro backbone) exhibits reduced aromaticity, enhancing solubility in aliphatic solvents. The pentamethyl substitution pattern (positions 1,1,2,3,3) creates a less crowded structure, favoring applications in catalytic systems where electronic modulation is critical .
- Applications : Used in crosslinking agents for polymers and as a model substrate in hydrogenation studies.
Spirobi[indene] Derivatives (e.g., (R)-6,6'-Dihydroxy-3,3',3",3",5,5'-hexamethyl-spirobi[indene])
- Molecular Formula : C20H22O2
- Molecular Weight : 294.39 g/mol
- Key Differences: The spiro-fused indene framework introduces chirality and extended conjugation, resulting in nonlinear optical (NLO) properties. Hexamethyl groups enhance thermal stability, while hydroxyl groups enable hydrogen bonding, making these derivatives suitable for organocatalytic applications .
- Applications : NLO materials, asymmetric catalysis, and pharmaceutical intermediates.
Vinylated Indene Derivatives
- Example : Polyindene with vinyl side chains.
- Key Differences : Vinylation introduces reactive alkenyl groups, enabling crosslinking in polymeric systems. Hexamethyl indene derivatives exhibit slower vinylation kinetics due to steric hindrance, yielding lower degrees of polymerization compared to less-substituted analogs like indene itself .
- Applications : High-temperature resins, adhesives, and coatings.
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Challenges : Hexamethyl indene synthesis is prone to tert-alkyl side products under large-scale conditions, necessitating low-temperature TiCl4 catalysis to minimize branching .
- Environmental Relevance : Methylation patterns (e.g., tetra- vs. hexamethyl) influence compound distribution in geological samples, with hexamethyl derivatives showing higher preservation in anaerobic environments .
- Functional Versatility : Spirobi[indene] frameworks demonstrate that methyl substitution can be strategically combined with functional groups (e.g., hydroxyl) to tailor materials for advanced applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
